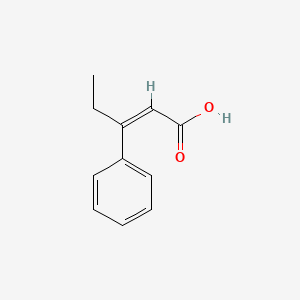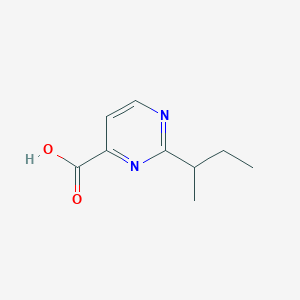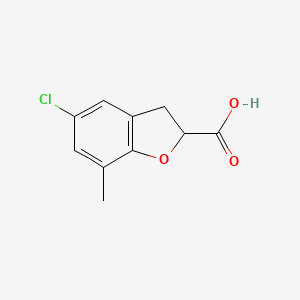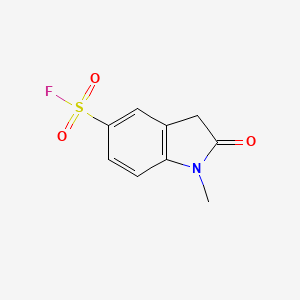![molecular formula C14H15NO2S B13166005 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol This compound is notable for its unique structure, which includes a pyrrole ring substituted with methyl and carboxylic acid groups, as well as a phenyl ring substituted with a methylthio group
Métodos De Preparación
The synthesis of 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-(methylthio)benzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carboxylic acid group to an alcohol.
Substitution: The methylthio group on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylthio group
Aplicaciones Científicas De Investigación
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes, leading to the desired biological effects .
Comparación Con Compuestos Similares
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
3-(methylthio)phenyl-1H-pyrrole-3-carboxylic acid: Lacks the dimethyl substitution on the pyrrole ring, potentially affecting its stability and interaction with molecular targets.
2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole: Lacks the carboxylic acid group, which may influence its solubility and reactivity in biological systems .
Propiedades
Fórmula molecular |
C14H15NO2S |
|---|---|
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(3-methylsulfanylphenyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2S/c1-9-7-13(14(16)17)10(2)15(9)11-5-4-6-12(8-11)18-3/h4-8H,1-3H3,(H,16,17) |
Clave InChI |
YNUWKIISQKFCKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC(=CC=C2)SC)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)



![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)

![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)




![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
